Methyl 7a,12a-dihydroxy-5b-chol-2-enoate
Overview
Description
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate is a chemical compound with the molecular formula C25H40O4. It is a derivative of bile acids, which are steroid acids found predominantly in the bile of mammals. This compound is known for its unique structure, which includes hydroxyl groups at the 7a and 12a positions and a double bond at the 2-position of the cholestane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7a,12a-dihydroxy-5b-chol-2-enoate typically involves multiple steps, starting from cholic acid or its derivatives. The process includes selective hydroxylation, esterification, and oxidation reactions. One common method involves the use of dimethyldioxirane for remote hydroxylation, followed by tert-butyldimethylsilylation for site-selective protection, and pyridinium dichromate for oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of double bonds or ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium dichromate, dimethyldioxirane.
Reduction: Zinc borohydride, catalytic hydrogenation.
Substitution: Various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further chemical transformations or as intermediates in the synthesis of other compounds .
Scientific Research Applications
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and as an intermediate in the synthesis of complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism and liver function.
Mechanism of Action
The mechanism of action of Methyl 7a,12a-dihydroxy-5b-chol-2-enoate involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing cholesterol metabolism and bile acid synthesis. The compound’s hydroxyl groups and double bond play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- Chenodeoxycholic acid (3a,7a-dihydroxy-5b-cholan-24-oic acid)
- Cholic acid (3a,7a,12a-trihydroxy-5b-cholan-24-oic acid)
- Ursodeoxycholic acid (3a,7b-dihydroxy-5b-cholan-24-oic acid)
Uniqueness
Methyl 7a,12a-dihydroxy-5b-chol-2-enoate is unique due to its specific hydroxylation pattern and the presence of a double bond at the 2-position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(8-11-22(28)29-4)17-9-10-18-23-19(14-21(27)25(17,18)3)24(2)12-6-5-7-16(24)13-20(23)26/h5-6,15-21,23,26-27H,7-14H2,1-4H3/t15-,16+,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORLYKPLNOTUAH-KGFCUSQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CC=CC4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC=CC4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561087 | |
Record name | methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77731-10-3 | |
Record name | methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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